5-nitro-2H-triazole-4-carboxamide
Description
Significance of Triazole Scaffolds in Advanced Organic Chemistry, Materials Science, and Chemical Biology
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. chemijournal.commdpi.com These scaffolds are fundamental building blocks in numerous scientific disciplines due to their distinctive chemical properties. chemijournal.com The triazole ring is chemically stable, resistant to metabolic degradation, acid/base hydrolysis, and both oxidative and reductive conditions. researchgate.net This stability, combined with its ability to form hydrogen bonds and its strong dipole moment, makes the triazole moiety a valuable component in the design of new functional molecules. nih.gov
Advanced Organic Chemistry: The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible. chemijournal.comtandfonline.com This efficiency allows chemists to rapidly assemble complex molecular architectures. tandfonline.com The triazole ring can act as a bioisostere for amide bonds, offering a more stable alternative in peptide mimics. rsc.org
Materials Science: The high nitrogen content and thermal stability of triazole derivatives make them attractive for the development of energetic materials. evitachem.comnih.gov They are also used as ligands to create metal-organic frameworks (MOFs) for applications in gas storage and catalysis. chemijournal.com
Chemical Biology and Medicinal Chemistry: The triazole nucleus is a core component in a vast array of pharmacologically active agents. capes.gov.brscdi-montpellier.frnih.gov Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. mdpi.comtandfonline.comfrontiersin.org This broad applicability has established triazoles as a "pharmacologically significant scaffold". capes.gov.brscdi-montpellier.frnih.gov
Overview of Nitro-Substituted Heterocycles as Strategic Research Targets
The introduction of a nitro group (-NO₂) onto a heterocyclic ring dramatically alters the molecule's electronic properties and reactivity, making nitro-substituted heterocycles strategic targets for research. uni-rostock.de The nitro group is a powerful electron-withdrawing group, a feature that can be leveraged in various ways. uni-rostock.deevitachem.com
Activation and Functionalization: The electron-withdrawing nature of the nitro group can activate the heterocyclic ring for specific chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions or regioselective C-H arylations. uni-rostock.de This allows for the synthesis of diverse and complex molecular libraries.
Energetic Materials: The presence of nitro groups significantly increases the energy density of a compound. Extensive research has been conducted on nitro-substituted nitrogen heterocycles, such as pyrazines, quinoxalines, and triazoles, for their potential as high-performance, insensitive explosives. lsbu.ac.ukrsc.org
Medicinal Chemistry: Nitro-containing heterocycles have been investigated for a wide range of biological activities since the discovery of chloramphenicol. nih.gov They have been identified as potential antibacterial, antineoplastic, and antiparasitic agents. nih.govnih.gov The nitro group can enhance binding affinity to certain biological targets and can also be reduced in vivo to form reactive amino groups, a mechanism exploited in some hypoxia-activated prodrugs for cancer therapy. evitachem.comnih.gov
Scope and Research Focus on 5-Nitro-2H-triazole-4-carboxamide and Related Nitro-Triazole-Carboxamide Systems
The research focus on this compound and related systems stems from the synergistic combination of the stable, functionalizable triazole core and the activating, energy-rich nitro group. This specific combination creates a versatile chemical building block. evitachem.com
The primary research applications for this class of compounds are bifurcated:
Medicinal Chemistry: this compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical compounds. evitachem.com The carboxamide group provides a handle for further chemical modification, while the nitro-triazole core acts as a pharmacophore with potential antimicrobial or anticancer activities. evitachem.comnih.govnih.gov The structure-activity relationship of these compounds is a key area of investigation, exploring how different substituents on the triazole ring impact biological efficacy. nih.govnih.gov
Materials Science: The high nitrogen content and the presence of both nitro and carboxamide groups (which can participate in hydrogen bonding networks to increase crystal density) make these compounds interesting targets in the field of energetic materials. evitachem.comrsc.org Research in this area focuses on synthesizing derivatives and studying their energetic properties, such as detonation velocity and pressure, and sensitivity to impact. rsc.org For instance, derivatives of 5-nitro-1,2,3-2H-triazole have been prepared and shown to have performance comparable to established energetic materials like RDX. rsc.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,3-triazole |
| 1,2,4-triazole (B32235) |
| Chloramphenicol |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole |
| RDX (Research Department eXplosive) |
| 1H-1,2,3-triazole-4-carboxamides |
| 5-azido-3-nitro-1H-1,2,4-triazole |
| 5-nitro-3-trinitromethyl-1H- evitachem.comchemijournal.commdpi.comtriazole |
| 3-dinitromethyl-5-nitro-1H- evitachem.comchemijournal.commdpi.comtriazole |
| 5-Amino-1-(3-nitro-phenyl)-1H- evitachem.comchemijournal.comnih.govtriazole-4-carboxylic acid ethyl ester |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-2(9)1-3(8(10)11)6-7-5-1/h(H2,4,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZUOZKSZQYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 2h Triazole 4 Carboxamide and Its Analogs
Established Synthetic Routes to Triazole-4-carboxamides
The synthesis of triazole-4-carboxamides is well-documented, with several reliable methods available to organic chemists. These approaches often involve the construction of the triazole ring as a key step, followed by modifications to introduce the desired carboxamide functionality.
Azide-Enolate 1,3-Dipolar Cycloaddition Approaches
A prominent method for synthesizing the triazole core is the 1,3-dipolar cycloaddition between an azide (B81097) and an enolate. nih.govjst.go.jp This reaction, a variation of the Huisgen cycloaddition, is a powerful tool for forming five-membered heterocyclic rings. youtube.com In this approach, an azide acts as the 1,3-dipole, reacting with an enolate, which serves as the dipolarophile. youtube.com This cycloaddition typically leads to the formation of a 1,2,3-triazole ring system. The reaction is known for its high degree of regioselectivity, often favoring the formation of specific isomers. For instance, the reaction of azides with β-ketophosphonates has been shown to be an efficient route to 1,5-disubstituted 1,2,3-triazoles. jst.go.jp The resulting triazole can then be further functionalized to yield the desired carboxamide derivative.
Nitrile Group Hydrolysis and Functional Group Interconversion Strategies
Another common strategy involves the hydrolysis of a nitrile group to form the carboxamide. chemguide.co.uk Nitriles can be hydrolyzed under either acidic or basic conditions. chemguide.co.ukyoutube.com In this process, the nitrile is heated with a dilute acid, such as hydrochloric acid, or a base, like sodium hydroxide (B78521) solution. chemguide.co.uk This method is particularly useful when a triazole precursor bearing a nitrile group at the 4-position is available. The hydrolysis reaction directly converts the nitrile (-CN) into a carboxamide (-CONH2). Functional group interconversion also plays a crucial role. For example, a pre-formed triazole with a different functional group at the 4-position, such as an ester, can be converted to the carboxamide through amidation. These strategies offer flexibility in the synthesis of triazole-4-carboxamides.
Direct Nitration Strategies for Triazole Core Functionalization
Introducing a nitro group onto the triazole ring is a key step in the synthesis of 5-nitro-2H-triazole-4-carboxamide. Direct nitration of a pre-existing triazole-4-carboxamide or a suitable precursor is a common approach. This electrophilic substitution reaction typically involves treating the triazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions for this reaction must be carefully controlled to achieve selective nitration at the C5 position of the triazole ring. The high electron density of the triazole ring facilitates electrophilic substitution, but the presence of other functional groups can influence the regioselectivity of the nitration. nih.gov For instance, the synthesis of 5-nitro-3-trinitromethyl-1H- evitachem.comnih.govrsc.orgtriazole involves the nitration of (5-nitro-1H- evitachem.comnih.govrsc.orgtriazol-3yl)-acetic acid using a mixture of sulfuric and nitric acid. acs.org
Advanced Synthetic Techniques
In addition to established routes, several advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and scope of triazole carboxamide synthesis.
Organocatalytic Methodologies for Substituted Triazole Carboxamides
Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. researchgate.net In the context of triazole synthesis, organocatalysts can be used to promote the cycloaddition reactions that form the triazole ring. For example, enolate-mediated organocatalysis has been successfully employed for the synthesis of 1,2,3-triazoles derived from fatty β-ketoesters. nih.gov In a specific application, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was used as a catalyst in the reaction of fatty esters with aryl azides, yielding highly functionalized 1,2,3-triazoles in moderate to excellent yields. nih.gov These methods often provide advantages such as milder reaction conditions and avoidance of toxic heavy metals.
Copper-Catalyzed Cycloaddition Reactions (CuAAC) in Triazole Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.gov This reaction involves the cycloaddition of a terminal alkyne with an azide in the presence of a copper(I) catalyst. nih.gov The use of copper dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and provides exclusively the 1,4-regioisomer. nih.govorganic-chemistry.org The CuAAC reaction is known for its broad functional group tolerance and can be carried out in various solvents, including water. organic-chemistry.org Numerous copper catalysts, including various copper(I) complexes, have been developed to further optimize the reaction. acs.org This methodology has been widely applied in the synthesis of a vast array of triazole-containing compounds, including those with carboxamide functionalities. nih.govresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and enhanced energy efficiency. synhet.com This technology is particularly effective for the synthesis of heterocyclic compounds like triazoles and their carboxamide derivatives.
The application of microwave irradiation can accelerate the formation of the triazole ring and subsequent modifications. For instance, in the synthesis of 3-amino-1,2,4-triazoles, a microwave-assisted approach using a high reaction temperature of 180 °C was achieved in sealed reaction vessels, leading to high yields. researchgate.net The efficiency of this method is highlighted by comparative studies where reactions requiring hours of reflux under conventional conditions are completed in minutes. A microwave-assisted protocol for 3,5-dibenzyl-4-amino-1,2,4-triazole, for example, was completed in 8–9 minutes, whereas the traditional method took 10 hours. nih.gov Similarly, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with yields up to 96% under microwave irradiation. nih.gov
In another example, the synthesis of coumarin-linked 1,2,3-triazoles via a 1,3-dipolar cycloaddition reaction was accomplished in 2–5 minutes with yields as high as 97% when heated to 90°C with microwave irradiation. youtube.com These examples underscore the potential of microwave-assisted protocols to rapidly and efficiently produce triazole carboxamide precursors and analogs, making it a valuable strategy for library synthesis and process optimization. synhet.comnih.gov
Mechanochemical Treatment in Heterocyclic Synthesis
Mechanochemical synthesis, often performed using a ball mill, represents a significant advancement in green chemistry. nih.gov This solvent-free approach is induced by the direct absorption of mechanical energy, offering an economical and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov It has been successfully applied to the synthesis of various N-heterocyclic compounds, including 1,2,3-triazoles. nih.govrsc.org
The synthesis of 1,4-disubstituted-1,2,3-triazoles has been achieved under solvent-free ball-milling conditions using a Cu/Al2O3 catalyst. nih.govrsc.org This method involves a three-component reaction of terminal alkynes, an alkyl halide or aryl boronic acid, and sodium azide. nih.govrsc.org A key advantage of this protocol is the in situ generation of organic azides, which avoids the handling of these potentially hazardous intermediates. rsc.org The process is highly efficient, requires no chromatographic purification, and the catalyst can be recycled multiple times without significant loss of activity. rsc.org
In a specific application, carbohydrate-derived 1,2,3-triazoles were synthesized via a 1,3-dipolar cycloaddition reaction under high-speed vibration milling at 650 rpm for just 15 minutes. nih.gov This demonstrates the technique's ability to rapidly generate complex molecules. Ball milling is increasingly recognized for its broad applicability in producing N-heterocycles, providing high yields and easy product isolation in a sustainable manner. nih.govrsc.org
Multi-Component Reactions and One-Pot Syntheses of Triazole Carboxamides
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the starting materials. evitachem.com These reactions are highly valued in organic and medicinal chemistry for their convergence, atom economy, and operational simplicity, allowing for the rapid construction of complex molecules like triazole carboxamides from simple precursors. nih.govevitachem.com
A prominent MCR for triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called a "click" reaction. finechem-mirea.ru This reaction can be integrated into a one-pot, three-component synthesis of 1,2,3-triazole derivatives. For example, substituted triazoles can be generated from an alkyne, sodium azide, and a benzyl (B1604629) halide in the presence of a copper catalyst in a t-butanol:water solvent system. finechem-mirea.ru The mechanism involves the formation of a copper acetylide, which then reacts with the azide through a six-membered copper intermediate that contracts to form the stable triazole ring after protonolysis. finechem-mirea.ru
The power of MCRs is further demonstrated in the efficient synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones through a combination of the Biginelli reaction and a click reaction in a one-pot strategy. evitachem.com The optimization of these reactions is crucial for achieving high yields, as shown in the table below, which details the conditions for a CuI-catalyzed one-pot synthesis of 1,2,3-triazole derivatives. finechem-mirea.ru
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI | t-BuOH:H₂O (1:1) | Et₃N | Room Temp | 4 | 85 |
| 2 | CuSO₄·5H₂O | t-BuOH:H₂O (1:1) | Et₃N | Room Temp | 12 | Trace |
| 3 | Cu(OAc)₂ | t-BuOH:H₂O (1:1) | Et₃N | Room Temp | 12 | Trace |
| 4 | CuCl₂ | t-BuOH:H₂O (1:1) | Et₃N | Room Temp | 12 | Trace |
| 5 | CuI | CH₃CN | Et₃N | Room Temp | 6 | 65 |
| 6 | CuI | THF | Et₃N | Room Temp | 6 | 58 |
| 7 | CuI | t-BuOH:H₂O (1:1) | - | Room Temp | 12 | 45 |
Table 1: Optimization of reaction conditions for the one-pot multicomponent synthesis of a 1,2,3-triazole derivative. finechem-mirea.ru Data shows that CuI in a t-BuOH:H₂O solvent system with Et₃N as a base provides the optimal yield.
Derivatization and Functionalization Strategies for Enhanced Molecular Complexity
The core structure of this compound serves as a versatile scaffold for derivatization and functionalization to create analogs with enhanced molecular complexity and tailored properties. Key strategies include modification of the nitro and carboxamide groups and substitution on the triazole ring. evitachem.comorganic-chemistry.org
One common derivatization involves the reduction of the nitro group to an amine, which can then be further functionalized. evitachem.com Another key strategy focuses on the amide linkage. For instance, replacing a sulfonyl group with a carbonyl amide linkage led to the generation of a series of 1H-1,2,3-triazole-4-carboxamide analogs. nih.gov Extensive structure-activity relationship (SAR) studies on these carboxamides have been performed by introducing various substituents to probe their biological activity. For example, attaching different aryl and alkyl groups to the amido nitrogen has been shown to be critical for potency and selectivity as inhibitors of biological targets like the Pregnane X receptor (PXR). nih.gov
The synthesis of energetic materials has been achieved by introducing additional nitro or azido (B1232118) groups onto the 5-nitro-1,2,3-2H-triazole core. nih.gov Furthermore, 5-amino-1,2,3-triazole-4-carboxylic acid, a related scaffold, is a valuable precursor for creating peptidomimetics and other bioactive compounds, such as potent HSP90 inhibitors. The table below summarizes the optimization of 1H-1,2,3-triazole-4-carboxamide analogs as PXR inhibitors, illustrating how systematic functionalization impacts biological activity. organic-chemistry.org
| Compound | R¹ Substitution | PXR Binding (IC₅₀, μM) | PXR Antagonism (IC₅₀, μM) |
|---|---|---|---|
| 1 | phenyl | 1.2 | 34 |
| 2 | 3-(tert-butyl)phenyl | 0.15 | 0.18 |
| 3 | 2-(tert-butyl)phenyl | >40 | >40 |
| 85 | 4-chloro-3-(trifluoromethoxy)phenyl | 0.003 | 0.005 |
| 89 | 3-chloro-4-(trifluoromethoxy)phenyl | 0.004 | 0.008 |
Table 2: Structure-Activity Relationship (SAR) for 1H-1,2,3-triazole-4-carboxamide derivatives as PXR inhibitors. organic-chemistry.org The data demonstrates that substitution at the R¹ position on the amido nitrogen significantly influences binding and antagonist activity.
Reaction Mechanisms and Chemical Reactivity of 5 Nitro 2h Triazole 4 Carboxamide Systems
Electrophilic and Nucleophilic Substitution Patterns on the Triazole Ring System
The 1,2,3-triazole ring is an electron-rich heterocyclic system. However, the presence of a strong electron-withdrawing nitro group at the 5-position and a carboxamide group at the 4-position significantly deactivates the ring towards electrophilic substitution. Conversely, these substituents make the triazole ring more susceptible to nucleophilic attack. evitachem.com
Nucleophilic substitution reactions can occur on the triazole ring, allowing for the introduction of various other functional groups. evitachem.com The electron-deficient nature of the carbon atoms in the ring, particularly those adjacent to the nitro group, makes them primary targets for nucleophiles. The nitro group itself can sometimes act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, a reactivity pattern observed in other nitro-heterocycles. uni-rostock.de
Alkylation of nitrotriazoles, which are ambident nucleophiles, can result in the formation of N1-, N2-, and N3-alkylation products, depending on the reaction conditions and the nature of the electrophile. nih.gov For 5-amino-3-nitro-1,2,4-triazoles, computational and experimental studies have shown that the probability of attack at different nitrogen atoms of the triazole ring depends on the hardness of the electrophile. Harder electrophiles tend to attack the N-4 atom, while softer electrophiles favor the N-2 atom and the amino group. researchgate.net
Role of the Nitro Group in Modulating Reactivity and Electronic Properties
The nitro group plays a pivotal role in dictating the chemical reactivity and electronic characteristics of the triazole system. Its strong electron-withdrawing nature significantly impacts the electron distribution within the molecule.
Electronic Effects:
Electron Density Reduction: The nitro group substantially decreases the electron density of the triazole ring through both inductive and resonance effects. This deactivation is crucial for the ring's susceptibility to nucleophilic attack. acs.org
Acidity: The presence of the nitro group increases the acidity of the N-H protons on the triazole ring, facilitating the formation of salts. This acidic character is a notable feature of nitro-substituted azoles like 3-nitro-1,2,4-triazol-5-one (NTO).
Electrochemical Properties: The reduction potential of nitrotriazoles is significantly influenced by the nitro group. This property is relevant in applications such as radiosensitizers, where the initial reduction can lead to the formation of active species. rsc.org
Reactivity Modulation:
Activation for Nucleophilic Attack: As mentioned, the primary role of the nitro group is to activate the ring for nucleophilic substitution.
Directing Group: The nitro group can direct incoming nucleophiles to specific positions on the ring.
Leaving Group Potential: In certain reactions, the nitro group can be displaced by a strong nucleophile. uni-rostock.de
Modification of Substituent Reactivity: The nitro group can influence the reactivity of other substituents on the ring. For instance, it can be reduced to an amino group using various reducing agents, providing a pathway to synthesize amino-triazole derivatives. evitachem.com
The following table summarizes the key electronic and reactivity effects of the nitro group on the triazole ring:
| Property | Effect of the Nitro Group |
| Electron Density | Significantly decreases electron density on the triazole ring. acs.org |
| Acidity of N-H | Increases the acidity of the ring protons. |
| Reactivity towards Electrophiles | Deactivates the ring. |
| Reactivity towards Nucleophiles | Activates the ring, particularly at carbon atoms adjacent to the nitro group. evitachem.com |
| Leaving Group Ability | Can act as a leaving group in SNAr reactions. uni-rostock.de |
| Reduction Potential | Influences the electrochemical reduction potential. rsc.org |
Intramolecular Cyclization and Rearrangement Pathways in Nitro-Heterocycles
Nitro-heterocycles, including derivatives of 5-nitro-2H-triazole-4-carboxamide, can undergo various intramolecular cyclization and rearrangement reactions. These transformations are often driven by the electronic nature of the nitro group and the inherent strain or reactivity of the heterocyclic system.
One notable reaction is the intramolecular cycloaddition. For instance, nitrones, which can be formed from nitro compounds, can undergo cycloaddition with alkenes to form isoxazolidines. rsc.org If the alkene and nitrone functionalities are present within the same molecule, an intramolecular cycloaddition can occur, with the regioselectivity often governed by the length and nature of the tether connecting the two groups. rsc.org
Another example involves the cyclization of nitro-substituted building blocks with nucleophiles to synthesize a variety of nitro-substituted carbo- and heterocycles. uni-rostock.de The nitro group can also facilitate tandem reactions. For example, the product of a nitroalkene cycloaddition, a nitronate, can potentially undergo a subsequent [3+2] cycloaddition. grantome.com
In some cases, the introduction of a nitro group can lead to a decrease in the efficiency of cyclization reactions. For example, the presence of a nitro group on a ynone subunit significantly reduced the yield of the corresponding six-membered cyclic sulfide (B99878) in a tandem nucleophilic substitution and intramolecular thiosulfonylation reaction. acs.org
Dissociation and Fragmentation Mechanisms upon Electron Attachment
The study of electron attachment to nitrotriazole derivatives provides valuable insights into their stability and fragmentation pathways, which is particularly relevant in fields like mass spectrometry and radiosensitization. rsc.org When a molecule like this compound captures a low-energy electron, it forms a transient negative ion that can then dissociate into various fragment ions.
Studies on the related compound 3-nitro-1,2,4-triazole (B13798) (3NTR) have shown that the presence of the nitro group dramatically alters the dissociation pathways compared to the parent triazole molecule. rsc.org The nitro group increases the electron affinity of the molecule and opens up numerous new fragmentation channels. rsc.org
Key fragmentation pathways observed for nitrotriazoles upon electron attachment include:
Loss of NO₂: The formation of an [M-NO₂]⁻ anion is a common fragmentation pathway.
Formation of NO₂⁻: The direct dissociation of the nitro group to form the NO₂⁻ anion is also observed. rsc.org
Loss of OH: The release of a hydroxyl radical can occur, often involving rearrangement. rsc.org
Ring Cleavage: Complex fragmentation of the triazole ring can lead to the formation of smaller anionic fragments such as CN⁻ and NCNH⁻. rsc.org
For 3-nitrotriazole, a major dissociation channel is the direct loss of a hydrogen radical, similar to the parent triazole, indicating a notable stability of the triazole ring itself against electron-induced cleavage. rsc.org However, the presence of the nitro group leads to a more stable parent anion and more effective degradation at lower electron energies. rsc.org
The following table summarizes some of the major anionic fragments observed in the mass spectrum of 3-nitrotriazole after electron attachment.
| Precursor Ion | Fragment Ion | Neutral Loss |
| [3NTR]⁻ | [3NTR-H]⁻ | H |
| [3NTR]⁻ | NO₂⁻ | C₂H₂N₃ |
| [3NTR]⁻ | [3NTR-OH]⁻ | OH |
| [3NTR]⁻ | CN⁻ | C₂H₂N₃O₂ |
| [3NTR]⁻ | NCNH⁻ | CH₂NO₂ |
Data based on studies of 3-nitro-1,2,4-triazole. rsc.org
Regioselectivity and Stereochemical Control in Triazole Ring Formation Reactions
The synthesis of substituted triazoles, including precursors to this compound, often involves cycloaddition reactions where regioselectivity and stereochemical control are critical. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a fundamental method for forming the 1,2,3-triazole ring. nih.gov
Regioselectivity:
Uncatalyzed Cycloaddition: The thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov
Catalyzed Cycloaddition: The use of catalysts can provide excellent regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted isomer. nih.govacs.org In contrast, ruthenium catalysts can favor the formation of the 1,5-disubstituted product. acs.org
Influence of Substituents: The electronic nature of the substituents on both the azide (B81097) and the alkyne can also influence the regioselectivity of the cycloaddition.
Organocatalysis: Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote regioselective [3+2] cycloadditions between azides and α,β-unsaturated esters to form 1,4-disubstituted-1,2,3-triazoles. nih.gov
Stereochemical Control:
In cases where chiral centers are present in the starting materials or are formed during the reaction, controlling the stereochemistry is crucial.
The stereocontrolled synthesis of triazole-containing steroid hybrids has been achieved through the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azidomethyl-substituted steroids with terminal alkynes, resulting in the formation of specific diastereomers. nih.gov
Intramolecular cycloadditions, as mentioned earlier, can exhibit high stereoselectivity, with the tether connecting the reacting moieties often dictating the facial and endo/exo selectivity. rsc.org
The following table highlights different catalytic systems and their impact on the regioselectivity of triazole synthesis.
| Catalyst | Predominant Regioisomer | Reference |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | nih.gov |
| Copper(I) | 1,4-disubstituted | nih.govacs.org |
| Ruthenium | 1,5-disubstituted | acs.org |
| DBU (Organocatalyst) | 1,4-disubstituted (with specific substrates) | nih.gov |
Umpolung Reactivity of Nitroaliphatic Derivatives in Synthesis
"Umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In the context of nitroaliphatic compounds, which can be precursors in the synthesis of nitro-heterocycles, umpolung reactivity offers non-traditional pathways for bond formation. nih.gov
Normally, the carbon atom of a nitroalkane is electrophilic. However, deprotonation of a nitroalkane at the α-carbon creates a nitronate anion, in which the α-carbon is nucleophilic. This nitronate anion can then react with electrophiles. This represents a classic example of umpolung, where the nitroalkane acts as an acyl anion equivalent. uwindsor.ca
Applications in Synthesis:
Carbon-Carbon Bond Formation: Nitronate anions readily participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds. uwindsor.ca
Carbon-Nitrogen Bond Formation: A conceptually innovative approach to amide synthesis involves the reaction of amines with nitroalkanes in the presence of an electrophilic iodine source. nih.gov This reaction proceeds through a proposed mechanism where the polarities of the reactants are reversed compared to traditional amide bond formation. nih.gov
Nef Reaction: The conversion of a primary or secondary nitroalkane to an aldehyde or ketone, respectively, is known as the Nef reaction. This transformation often proceeds under acidic or oxidative conditions and involves the hydrolysis of the aci-nitro tautomer of the nitroalkane. uwindsor.ca
The umpolung strategy can be particularly useful for synthesizing complex molecules where standard bond disconnections are not feasible. For instance, the use of nitroalkanes as acyl anion equivalents provides a novel route to amides and peptides. nih.gov The concept has also been extended to "umpolung nitration," where nucleophilic reagents are used to introduce a masked nitro group that is later oxidized to the final product. arkat-usa.org
Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2h Triazole 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Proton (¹H) NMR Spectroscopy for Structural Assignment
In the ¹H NMR spectrum of 5-nitro-2H-triazole-4-carboxamide, distinct signals would be expected for the protons of the carboxamide group (-CONH₂) and the proton on the triazole ring N-H.
-NH₂ Protons: The two protons of the primary amide group would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature, but would typically be expected in the range of 7.0-8.5 ppm.
N-H Proton: The proton attached to a nitrogen atom within the triazole ring would also give rise to a signal, likely a broad singlet, at a downfield chemical shift, potentially in the region of 12-15 ppm, due to the acidic nature of this proton.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ (Carboxamide) | 7.0 - 8.5 | Broad Singlet |
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Two distinct carbon signals would be anticipated for the triazole ring carbons and one for the carboxamide carbonyl carbon.
Triazole Ring Carbons: The chemical shifts for the two carbon atoms in the triazole ring (C4 and C5) would be expected in the aromatic region. The carbon atom attached to the nitro group (C5) would likely be more deshielded and appear at a higher chemical shift compared to the carbon attached to the carboxamide group (C4). Expected shifts could be in the range of 140-160 ppm.
Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group (-CONH₂) would typically resonate in the downfield region of the spectrum, with an expected chemical shift between 160-170 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C4 (Triazole) | 140 - 150 |
| C5 (Triazole) | 150 - 160 |
Nitrogen (¹⁴N, ¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization
Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals, is a powerful tool for characterizing nitrogen-rich compounds like nitrotriazoles. The spectrum would show distinct signals for the different nitrogen environments in the molecule.
Triazole Ring Nitrogens: The three nitrogen atoms within the triazole ring would have characteristic chemical shifts. The chemical shifts would be influenced by their position relative to the substituents and whether they are protonated.
Nitro Group Nitrogen: The nitrogen atom of the nitro group (-NO₂) would exhibit a chemical shift in a distinct region, typically at a very high frequency (downfield) compared to other nitrogen signals.
Amide Nitrogen: The nitrogen of the carboxamide group (-NH₂) would also have a characteristic chemical shift.
Due to the lack of specific data, providing precise expected chemical shift values is not feasible. However, analysis of related nitrotriazole compounds suggests a wide range of chemical shifts for the various nitrogen atoms.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show absorption bands corresponding to the key functional groups:
N-H Stretching: The N-H stretching vibrations of the amide (-NH₂) and the triazole N-H would appear as broad bands in the region of 3100-3400 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group would be expected in the range of 1650-1700 cm⁻¹.
N-O Stretching (Nitro Group): The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would give rise to two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
C=N and N=N Stretching: Vibrations associated with the triazole ring (C=N and N=N stretching) would be expected in the 1400-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide & Triazole) | 3100 - 3400 | Medium to Strong, Broad |
| C=O Stretch (Carboxamide) | 1650 - 1700 | Strong |
| Asymmetric N-O Stretch (Nitro) | 1520 - 1560 | Strong |
| Symmetric N-O Stretch (Nitro) | 1340 - 1380 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretching vibrations are typically weak in Raman spectra, other functional groups would show characteristic signals.
Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is often a strong and characteristic band in the Raman spectrum, expected around 1340-1380 cm⁻¹.
Triazole Ring Vibrations: The breathing and other symmetric stretching modes of the triazole ring would be expected to produce distinct Raman signals.
Carbonyl Group: The C=O stretching vibration of the carboxamide may also be observed, although it is typically weaker than in the IR spectrum.
The lack of publicly available experimental data for this compound necessitates reliance on established spectroscopic principles and data from analogous structures to predict its spectral characteristics. Definitive structural elucidation would require experimental acquisition and analysis of the NMR and vibrational spectra for this specific compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₃H₃N₅O₃, which corresponds to a calculated molecular weight of 157.09 g/mol . evitachem.com
Electron ionization mass spectrometry (EI-MS) or softer ionization techniques like electrospray ionization (ESI-MS) can be used to analyze this compound. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the synthesis and characterization of various substituted nitro-triazoles are documented in the literature, a complete, publicly available crystal structure determination for this compound specifically has not been reported. However, analysis of closely related structures, such as 3-nitro-1,2,4-triazole-5-one (NTO) and other triazole carboxamides, provides valuable insight. nih.govrsc.org
For instance, studies on γ-NTO, a polymorph of 3-nitro-1,2,4-triazole-5-one, show a monoclinic crystal system with extensive hydrogen bonding networks that contribute to the crystal's density and stability. rsc.org Similarly, the crystal structure of 4-carboxamide-5-cyano-1,2,3-triazole hydrate (B1144303) reveals a triclinic space group with significant hydrogen bonding involving the carboxamide group and water molecules. nih.gov It is highly probable that the crystal structure of this compound would also be heavily influenced by intermolecular hydrogen bonds formed by the carboxamide group's N-H protons and the oxygen atoms of the nitro and carbonyl groups, as well as the triazole ring's nitrogen atoms. These interactions would dictate the molecular packing in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to verify its purity and confirm its elemental composition.
The molecular formula for this compound is C₃H₃N₅O₃. evitachem.com Based on this formula, the theoretical elemental composition can be calculated. This data is a critical component of the compound's characterization, ensuring that the synthesized material matches the expected atomic makeup. While specific experimental "found" values are contingent on the analysis of a synthesized sample, the calculated values provide a benchmark for purity assessment.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 3 | 36.03 | 22.95 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.93 |
| Nitrogen | N | 14.01 | 5 | 70.05 | 44.61 |
| Oxygen | O | 16.00 | 3 | 48.00 | 30.56 |
| Total | | | | 157.11 | 100.00 |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-nitro-1,2,4-triazole-5-one (NTO) |
| 4-carboxamide-5-cyano-1,2,3-triazole |
Computational and Theoretical Investigations of 5 Nitro 2h Triazole 4 Carboxamide Systems
Quantum Chemical Calculation Methodologies
The foundation of computational analysis lies in the selection of appropriate quantum chemical methods and basis sets. These choices determine the accuracy and computational cost of the calculations, with a necessary balance sought between the two.
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of triazole-based compounds due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations.
For geometry optimization, DFT methods are used to locate the minimum energy structure of the molecule on its potential energy surface. This process reveals key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on related nitro-triazole derivatives, such as 3-nitro-1,2,4-triazole-5-one (NTO), have successfully utilized DFT at the B3LYP/6-311++G** level to obtain optimized geometries. worldscientific.comnih.gov These calculations have shown that the introduction of a nitro group significantly influences the geometry of the triazole ring. nih.gov The optimized structure is confirmed as a true minimum by ensuring the absence of imaginary frequencies in the vibrational frequency calculations.
Energy calculations performed using DFT provide valuable thermodynamic data. These calculations can determine the total energy, enthalpy, and Gibbs free energy of the molecule, which are essential for predicting its stability and the feasibility of its formation.
Table 1: Representative Basis Sets Used in DFT Calculations for Nitro-Triazole Systems
| Basis Set | Description | Typical Application |
| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Initial geometry optimizations and preliminary calculations. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on both heavy and hydrogen atoms. | Provides more accurate geometries and energies, suitable for detailed analysis. worldscientific.comnih.gov |
| aug-cc-pVTZ | An augmented correlation-consistent basis set of triple-zeta quality. | Used for high-accuracy single-point energy calculations and electron affinity studies. rsc.orgresearchgate.net |
For more rigorous and high-level investigations, ab initio methods, which are based on first principles without empirical parameterization, are utilized. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy for certain properties.
The choice of basis set is critical in ab initio calculations. computationalscience.org Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), provide a more flexible description of the atomic orbitals and are necessary for achieving high accuracy, especially for properties like electron affinity and reaction energies. rsc.orgresearchgate.net For example, high-level calculations at the CCSD(T)/aug-cc-pVTZ level have been used to refine the energies obtained from DFT calculations for compounds like 3-nitrotriazole. rsc.org The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available. computationalscience.org
Electronic Structure Analysis
The electronic structure of 5-nitro-2H-triazole-4-carboxamide dictates its chemical behavior, including its reactivity and potential for intermolecular interactions. Computational methods provide detailed insights into various aspects of its electronic landscape.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For nitro-substituted heterocyclic compounds, the strong electron-withdrawing nature of the nitro group typically leads to a lowering of the LUMO energy, which in turn reduces the HOMO-LUMO gap and increases the molecule's reactivity. nih.gov
For a related compound, 3-nitro-1,2,4-triazole-5-one (NTO), the band gap has been calculated to be 4.0 eV, suggesting it is an insulator. nih.gov In this molecule, the lower conduction bands (related to the LUMO) are primarily composed of orbitals from the nitro group atoms. nih.gov Studies on other triazole derivatives have also shown that the HOMO-LUMO gap is a key factor in determining their bioactivity. irjweb.comntu.edu.iq
Chemical Reactivity Descriptors and Indices
Chemical reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the reactivity and stability of molecular systems. These descriptors offer a quantitative measure of how a molecule will interact with other chemical species.
Global reactivity descriptors, such as chemical potential, global hardness, and global electrophilicity, provide information about the molecule as a whole. Global hardness (η) is a measure of the resistance to change in the electron distribution or charge transfer. A higher value of hardness indicates greater stability and lower reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. These are often determined using Fukui functions or analysis of the molecular electrostatic potential (MEP). For nitro-triazole derivatives, the MEP can highlight regions susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the nitro group, for instance, significantly influences the electron distribution and reactivity of the triazole ring.
Theoretical Prediction of Spectroscopic Properties (IR, NMR, UV)
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. These calculations help in the assignment of characteristic absorption bands in the experimental IR spectrum. For example, strong absorption bands around 1610-1630 cm⁻¹ are typically attributed to the trinitromethyl group in related compounds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. mdpi.com In the 13C NMR spectra of similar compounds, resonance bands for the trinitromethyl group appear between 120 and 130 ppm. acs.org For N-alkyl nitrotriazoles, a known regularity in 1H NMR spectra is that the H-5 proton signals of the nitro-1,2,3-triazole ring generally follow the sequence: δ (H-5 N1-isomer) > δ (H-5 N3-isomer) > δ (H-5 N2-isomer). nih.gov
UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. mdpi.com These calculations can help in understanding the electronic transitions within the molecule. mdpi.comresearchgate.net For instance, theoretical spectra can show sensitivity to the solvent environment, which can be correlated with experimental observations. mdpi.com
Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift (NICS) Calculations)
The aromaticity of the triazole ring in this compound is a key factor in its stability. nih.gov Aromaticity can be assessed computationally using methods like Nucleus Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. The high nitrogen content and the presence of a triazole ring contribute to the thermal stability of such compounds. acs.org
Thermochemical Property Predictions
The prediction of thermochemical properties is vital for assessing the energetic performance and stability of compounds like this compound.
The standard enthalpy of formation (ΔHf°) is a critical parameter for energetic materials. It can be calculated using computational methods, often employing isodesmic reactions to improve accuracy. researchgate.net The position of substituents on the triazole ring (isomerism) significantly impacts the enthalpy of formation and density. nih.gov For instance, in regioisomeric N-substituted 4(5)-nitro-1,2,3-triazoles, N3-derivatives have been found to possess the highest density and enthalpy of formation. nih.gov The introduction of a nitro group is known to increase the enthalpy of formation. nih.gov
Table 1: Calculated Thermochemical Properties of Related Triazole Derivatives
| Compound | Total Energy (E0) (Hartree) | Zero-Point Energy (ZPE) (kcal/mol) | Thermal Correction (HT) (kcal/mol) | Heat of Formation (ΔHf°) (kJ/mol) |
| 4-carboxamide-5-nitro-1,2,3-triazole hydrate (B1144303) | N/A | N/A | N/A | 245.0 nih.gov |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | N/A | N/A | N/A | N/A |
Homolytic bond dissociation energy (BDE) is a measure of the strength of a chemical bond. The BDE of the C-NO2 bond is particularly important for energetic materials as it is often the initial step in their decomposition. Density functional theory (DFT) methods, such as UB3LYP with a 6-311++G(d,p) basis set, are used to calculate these energies. researchgate.net A lower BDE for the C-NO2 bond suggests lower stability and potentially higher sensitivity. researchgate.net
Advanced Applications and Research Directions
Energetic Materials Science
The unique molecular structure of 5-nitro-2H-triazole-4-carboxamide, featuring a nitrogen-rich heterocyclic ring and an energetic nitro group, positions it and related compounds at the forefront of energetic materials research. The pursuit of high-energy density materials (HEDMs) that offer superior performance while maintaining low sensitivity is a primary objective in this field.
Design Principles for High-Energy Density Materials (HEDMs) Incorporating Nitro-Triazole Cores
The design of advanced HEDMs is a complex challenge that seeks to balance high energy output with stability and safety. The 1,2,4-triazole (B32235) ring is a valuable framework for developing such materials due to its high nitrogen content, high density, and positive enthalpy of formation. mdpi.com Several key principles guide the design of HEDMs using nitro-triazole cores:
High Nitrogen Content : Nitrogen-rich heterocycles are fundamental to modern HEDMs. The thermal decomposition of these compounds releases a large amount of N₂ gas, which is an environmentally benign product and contributes significantly to the material's energy output.
Introduction of Energetic Groups : The performance of triazole-based compounds is enhanced by attaching specific functional groups, known as "energetics" or "explosophores." The nitro group (–NO₂) is particularly effective as it improves the compound's oxygen balance and density, leading to better detonation properties. nih.gov Other groups like amino (–NH₂), nitramino (–NHNO₂), and azido (B1232118) (–N₃) are also introduced to tailor the material's characteristics. nih.gov
Positive Heat of Formation : A high positive heat of formation (ΔHf) is a desirable trait for HEDMs, as it indicates a greater release of energy upon decomposition. The triazole skeleton inherently contributes to a positive ΔHf.
Oxygen Balance : Achieving an optimal oxygen balance is crucial. According to the fact that 5-nitro-3-trinitromethyl-1H-1,2,4 triazole (NTNMT) is a successful explosive, various energetic groups were introduced into its structure to bring the oxygen balance to near zero. nih.gov This strategy ensures more complete combustion, maximizing the energy release.
N-Oxide Strategy : The introduction of N-oxide moieties into the triazole ring is an effective strategy for developing new energetic materials. This modification can enhance density and detonation performance while potentially improving stability. mdpi.comnih.gov
Molecular Modification : The 1,2,4-triazole structure is readily modified due to the presence of C–H bonds, allowing for the attachment of various energetic groups to create a wide range of derivatives with tailored properties. mdpi.comnih.gov
Structure-Performance Relationships in Nitro-Triazole-Based Energetic Systems
The energetic performance and sensitivity of nitro-triazole compounds are directly linked to their molecular and crystalline structures. Understanding these relationships is critical for the rational design of new materials with desired properties.
Functional Group Effects : The type and position of functional groups on the triazole ring significantly influence the material's properties.
Nitro Groups (–NO₂) : Increase density and oxygen balance, which generally leads to higher detonation velocity and pressure. nih.gov However, a high degree of nitration can also increase sensitivity. nih.gov
Amino Groups (–NH₂) : The introduction of an amino group can enhance stability and reduce sensitivity, often through the formation of extensive intermolecular hydrogen bonds. nih.gov A C-amino group (attached to a carbon atom of the ring) can enhance density, detonation velocity, and pressure, while an N-amino group (attached to a nitrogen atom) may improve nitrogen content and heat of formation. nih.gov
Hydrogen Bonding : Extensive intermolecular hydrogen bonding within the crystal lattice plays a crucial role in increasing the density and thermal stability of the material. In the crystal structure of C-aminated 3-nitro-1H-1,2,4-triazole, a complex 3D network of hydrogen bonds contributes significantly to its higher density compared to its N-aminated counterpart. nih.gov
Crystal Density : High crystal density is a primary requirement for HEDMs, as it is directly related to detonation performance. For instance, various 1,2,4-triazole N-oxide derivatives have been designed to have crystal densities greater than 1.80 g/cm³, meeting this key criterion. mdpi.comresearchgate.net
Molecular Planarity and Conjugation : Bis-heterocyclic energetic compounds, which link two triazole or other azole rings, often exhibit higher thermal stability due to their larger π-conjugated systems. The planarity of the molecule can also affect crystal packing and, consequently, density.
Theoretical Prediction of Detonation Parameters (e.g., Detonation Velocity, Detonation Pressure)
Predicting the performance of a potential energetic material before its synthesis is a crucial step that saves time and resources. Theoretical calculations are widely used to estimate key detonation parameters.
The Kamlet-Jacobs (K-J) empirical equations are a common method for predicting detonation velocity (D) and detonation pressure (P) for C-H-N-O explosives. researchgate.netnih.gov These calculations rely on the material's elemental composition, density (ρ), and heat of formation (ΔHf). More advanced computational programs, such as EXPLO5, are also used to calculate these properties with high accuracy. nih.gov
Theoretical studies have been conducted on numerous nitro-triazole derivatives to screen for promising HEDM candidates. For example, derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT) were computationally designed, and their properties were calculated using density functional theory (DFT). nih.gov The results showed that introducing groups like –NHNO₂, –NH₂, –CN, and –NC could yield materials with high detonation performance and good stability. nih.gov
Below is a table comparing the theoretically predicted detonation parameters of several nitro-triazole-based compounds with the well-known explosive RDX.
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|
| RDX (Reference) | 1.80 | 8795-8867 | 34.07-34.9 | |
| TNMNT | 1.96 | 9031 | 35.23 | |
| TNMNT Hydrazinium Salt | - | 8952 | 34.24 | |
| NATNO-1 | - | 9841 | - | mdpi.comresearchgate.net |
| NATNO-3 | - | 9906 | - | mdpi.comresearchgate.net |
| DNPAT | - | 8889 | - |
Thermal Stability Analysis for Energetic Material Assessment
Thermal stability is a critical parameter for the practical application of energetic materials, as it relates to their safety during storage and handling. researchgate.net The decomposition temperature and the pathways of decomposition are key indicators of a material's stability.
Several techniques are employed to assess thermal stability:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods used to measure the decomposition temperatures (Td) and study the thermal behavior of energetic compounds. mdpi.com These analyses are often performed at various heating rates to determine the kinetic parameters of decomposition. mdpi.com
Decomposition Pathway Analysis : Understanding the initial steps in the thermal decomposition process provides insight into a material's stability. For nitro-substituted triazoles, decomposition can be initiated by the cleavage of the C–NO₂ or N–NO₂ bond, or by the breakdown of the triazole ring itself. researchgate.netresearchgate.net Theoretical simulations are used to model these decomposition mechanisms and identify the most favorable pathways. researchgate.net Studies have shown that for nitro-triazoles, dissociation channels associated with the nitro group can be competitive with the primary decomposition paths of the triazole skeleton. researchgate.net
For example, a study on trinitromethyl nitrotriazole (TNMNT) and its salts found decomposition temperatures ranging from 137 to 225 °C, indicating moderate thermal stability. Another class of compounds based on a nitropyrazole–triazole backbone yielded a material (DNPAT) with a very high decomposition temperature of 314 °C, which is comparable to the traditional heat-resistant explosive HNS.
Supramolecular Chemistry and Crystalline Framework Materials
The structural motifs present in this compound—specifically the triazole ring and the carboxamide group—make it and related molecules excellent candidates for use as ligands in the construction of advanced crystalline materials.
Utilization of Triazole Carboxamide Ligands in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Triazole-carboxylate ligands are widely used in the synthesis of MOFs due to their strong coordination ability and versatile binding modes. nih.govmdpi.com The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, creating robust frameworks with diverse topologies, ranging from 1D chains to complex 3D networks. acs.orgfau.de These MOFs have shown potential applications in areas such as gas adsorption, catalysis, and fluorescence sensing. nih.govresearchgate.net For instance, MOFs constructed with a 1,2,3-triazole carboxylic acid ligand have been used for the detection of small molecules and for the catalytic reduction of p-nitrophenol. nih.gov
Covalent Organic Frameworks (COFs) : COFs are another class of porous crystalline polymers where organic building blocks are linked by strong covalent bonds. The inclusion of nitrogen-rich heterocyclic rings like triazole into COF structures is an emerging area of research. researchgate.net Triazole-containing COFs can exhibit high charge carrier mobility and tunable band gaps, making them suitable for applications in photocatalysis. researchgate.net For example, a COF containing a 1,2,4-triazole ring (TFPB-TRZ) was developed for the visible-light-driven reduction of CO₂ to CH₄. researchgate.net The nitrogen heteroatoms in the triazole ring were found to play a key role in stabilizing reaction intermediates, enhancing the catalytic process. researchgate.net Functionalized COFs incorporating both triazine and triazole motifs have also been synthesized and show promise for photocatalytic hydrogen peroxide production. nih.gov
Design of Crystalline Architectures Based on Intermolecular Interactions
The design of crystalline architectures is a fundamental aspect of materials science, as the arrangement of molecules in a solid-state lattice dictates the material's physical and chemical properties. For nitrogen-rich compounds like this compound, intermolecular interactions such as hydrogen bonds play a crucial role in directing the assembly of supramolecular structures. mdpi.com
Researchers utilize techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis to study these interactions quantitatively. mdpi.com For instance, in related N-rich triazole systems, the amino groups are primary donors for strong hydrogen bonds, which significantly influence the crystal packing. mdpi.com The solid-state packing of similar organic acid-base salts involving 3-amino-1,2,4-triazole often results in three-dimensional hydrogen-bonded networks. researchgate.net The presence of both a carboxamide group (with N-H and C=O functionalities) and a nitro group (a potent hydrogen bond acceptor) in this compound offers multiple sites for strong, directional hydrogen bonding. This allows for the rational design of robust crystalline lattices with specific topologies, which can be critical for applications such as high-energy-density materials where density and thermal stability are paramount.
Table 1: Key Intermolecular Interactions in Triazole-Based Crystalline Structures
| Interaction Type | Participating Functional Groups | Typical Role in Crystal Packing |
| Hydrogen Bonding | Amino, Carboxamide, Carboxylate, Nitro | Directs supramolecular assembly, enhances density and thermal stability. |
| π-π Stacking | Triazole rings, aromatic substituents | Contributes to packing efficiency and electronic communication between molecules. |
| van der Waals Forces | Entire molecular surface | Governs overall cohesion and contributes to crystal density. |
This interactive table summarizes the primary forces guiding the formation of crystalline structures in triazole derivatives.
Synthetic Intermediates in Complex Heterocyclic Chemistry
The triazole scaffold is a cornerstone in heterocyclic chemistry, serving as a fundamental building block for a wide array of more complex molecules. mdpi.com Nitro-substituted triazoles, in particular, are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be transformed into other functional groups, and the inherent chemical stability of the triazole ring. nih.govfrontiersin.org
Fused heterocyclic systems, where two or more rings share a bond, often exhibit unique biological and physical properties. Triazole derivatives are frequently used as precursors for the synthesis of these complex architectures. For example, research has demonstrated the preparation of fused pyrazolo[3',4':4,5]thiazolo[3,2-b] mdpi.comchemijournal.comchemijournal.com-triazole and isoxazolo[3',4':4,5]thiazolo[3,2-b] mdpi.comchemijournal.comchemijournal.com-triazole moieties starting from 1,2,4-triazole precursors. researchgate.net The functional groups on this compound provide reactive handles that could be exploited in cyclocondensation reactions to construct novel fused systems, potentially leading to new classes of compounds with applications in medicinal chemistry or materials science.
The utility of triazoles as building blocks extends beyond fused systems. The electron-withdrawing nature of the nitro group on the triazole ring activates the molecule for certain types of reactions, while the carboxamide group offers a site for further chemical modification. Nitro compounds are recognized as indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.org For instance, multi-component reactions involving 5-formyl-1,2,3-triazoles, nitroalkanes, and organic azides have been used to prepare complex bi-1,2,3-triazoles. nih.gov This highlights the potential of this compound to serve as a key component in "click chemistry" and other efficient synthetic strategies, enabling the construction of diverse molecular libraries. mdpi.comfrontiersin.orgnih.gov
Functional Materials and Optoelectronic Applications
The unique electronic properties of the triazole ring, characterized by its electron-rich nature and the presence of multiple nitrogen atoms, make it an attractive component for functional organic materials. chemijournal.comchemijournal.com These properties are particularly relevant for optoelectronic applications, where control over charge transport and light emission is essential. nih.gov
Triazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) and solar cells. nih.govktu.edu The high nitrogen content of the triazole ring can improve intramolecular electron transport, a desirable feature for luminophores used in OLEDs. nih.govresearchgate.net Research on highly luminescent 4H-1,2,4-triazole derivatives has shown that these compounds can exhibit large quantum yields of emitted photons, making them suitable as emitter materials. researchgate.net The ability to tune the electronic properties by modifying substituents on the triazole core allows for the development of materials that emit light at specific wavelengths. hud.ac.uk Similarly, in the realm of photovoltaics, the integration of triazole derivatives into the active layer of organic solar cells is being explored to enhance charge separation and transport efficiency. mdpi.com The specific combination of functional groups in this compound could be leveraged to design novel materials for these optoelectronic devices.
The ability of the triazole ring to coordinate with metal ions and participate in non-covalent interactions makes it an excellent scaffold for chemical sensors. nanobioletters.com Many triazole-based compounds have been developed as chemosensors that can detect a wide range of analytes, including metal cations and anions, often through changes in fluorescence. nanobioletters.com
The introduction of a carboxamide function, as seen in 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides, has been shown to enhance sensing properties, leading to selective fluorescence quenching in the presence of specific ions like Hg2+. nih.gov These sensors can exhibit high sensitivity, with detection limits in the micromolar range. nih.gov Similarly, triazole-based fluorescent sensors have been designed for the detection of other ions such as Cu2+ and anions like fluoride. americanelements.com The specific structure of this compound, with its potential coordination sites, suggests its utility in the development of new, highly selective and sensitive fluorescent probes for environmental and biological monitoring. researchgate.net
Table 2: Examples of Triazole-Based Fluorescence Sensors
| Sensor Type | Target Analyte | Detection Limit | Reference |
| 1,4-diaryl-1,2,3-triazole | Fluoride (F⁻) | Not Specified | |
| Tris-(benzyltriazolylmethyl)amine system | Copper (Cu²⁺) | 3.6 nM | americanelements.com |
| 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides | Mercury (Hg²⁺) | 0.15 - 0.23 µM | nih.gov |
| 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2,4,6-trinitrophenol (TNP) | 0.68 µM | researchgate.net |
This interactive table provides a summary of reported detection capabilities for various triazole-based fluorescent sensors.
Chemical Biology Research: Mechanistic and Structural Insights
The study of this compound and its derivatives in chemical biology provides a deep understanding of their interactions with biological systems. This research encompasses structure-activity relationships, receptor modulation mechanisms, redox properties, and computational design principles, all of which are crucial for the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies for Biological Target Interaction
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For triazole-4-carboxamide derivatives, SAR studies have revealed key structural features that determine their interaction with various biological targets, including enzymes and receptors. dokumen.pubnih.gov
The core 1,2,3-triazole ring is recognized for its metabolic stability and its capacity to form hydrogen bonds, which can enhance binding to biomolecular targets. dokumen.pub The carboxamide linkage is also a critical functional group that participates in interactions with biological molecules. nih.gov Modifications at different positions of the triazole ring and the carboxamide moiety have been shown to significantly alter the potency and selectivity of these compounds.
For instance, in the context of Pregnane X Receptor (PXR) inhibitors, the replacement of a sulfonyl linkage with a carbonyl amide linkage in a series of 1H-1,2,3-triazole-4-carboxamides was a key step in optimizing their antagonist activity. nih.gov Further SAR exploration demonstrated that substitutions on the phenyl rings attached to the triazole and carboxamide groups are crucial for potency. For example, specific substitution patterns on these aromatic rings can lead to compounds with low nanomolar IC50 values for PXR binding and cellular activity. nih.gov
In the development of cannabinoid receptor 1 (CB1) antagonists, SAR studies of 1,2,4-triazole-containing diarylpyrazolyl carboxamides showed that incorporating the 1,2,4-triazole ring via a methylene linker to the pyrazole scaffold significantly improved CB1 receptor binding affinity. nih.gov These studies also highlighted the importance of the substituents on the diarylpyrazole core for achieving high selectivity for the CB1 receptor over the CB2 receptor. nih.gov
The antifungal activity of triazole derivatives is also heavily dependent on their structure. SAR studies have shown that the nature and position of substituents on the triazole ring and any associated side chains can dramatically affect their efficacy against various fungal strains. dokumen.pubresearchgate.netnih.gov For example, the presence of specific halogenated phenyl groups can enhance the antifungal potency. nih.gov
Table 1: Structure-Activity Relationship of Triazole-4-Carboxamide Derivatives
| Scaffold/Series | Target | Key Structural Modifications | Impact on Activity |
|---|---|---|---|
| 1H-1,2,3-triazole-4-carboxamides | Pregnane X Receptor (PXR) | Replacement of sulfonyl with carbonyl amide linkage; substitutions on phenyl rings. | Led to potent inverse agonists and antagonists with low nanomolar IC50 values. nih.gov |
| 1,2,4-triazole-containing diarylpyrazolyl carboxamides | Cannabinoid Receptor 1 (CB1) | Incorporation of a 1,2,4-triazole ring via a methylene linker. | Significant improvement in CB1 receptor binding affinity and excellent selectivity over CB2. nih.gov |
| 5-amino-1,2,3-triazole-4-carboxamides | Trypanosoma cruzi | Modifications at the benzyl (B1604629) para-position and exploration of amide bioisosteres. | Improved potency, aqueous solubility, and metabolic stability. acs.orgnih.gov |
Receptor Modulation Mechanisms by Triazole-4-carboxamide Derivatives
Triazole-4-carboxamide derivatives can modulate the function of various receptors through different mechanisms, including antagonism and inverse agonism. The specific mechanism of action is dictated by the chemical structure of the compound and its interaction with the receptor's binding pocket.
In the case of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, certain 1H-1,2,3-triazole-4-carboxamides act as potent and selective inverse agonists and antagonists. nih.gov PXR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR) and activates the transcription of target genes. nih.gov The ligand-binding domain (LBD) of PXR is large and flexible, allowing it to bind to a wide range of compounds. nih.gov Antagonists block the binding of activating ligands, while inverse agonists reduce the basal activity of the receptor. The triazole-carboxamide derivatives achieve this by binding to the LBD and inducing a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription. nih.gov
For the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in various physiological processes, 1,2,4-triazole-containing diarylpyrazolyl carboxamides have been developed as antagonists. nih.gov These compounds are designed based on the structure of known CB1 antagonists and their mechanism involves competitive binding to the receptor, thereby preventing the binding of endogenous cannabinoids and inhibiting downstream signaling pathways. nih.gov
Derivatives of isoxazole-4-carboxamide have been shown to act as negative allosteric modulators of AMPA receptors, which are involved in pain pathways. nih.gov These compounds bind to a regulatory site on the receptor, distinct from the glutamate-binding site, and in doing so, they reduce the receptor's activity and alter its gating properties. This modulation can help to counteract the overactivation of AMPA receptors that contributes to chronic pain. nih.gov
Electron Transfer and Redox Properties in Biological Mimetic Systems, including Radiosensitization Mechanisms
The 5-nitro group on the triazole ring is a key feature that imparts significant electron transfer and redox properties to this compound. The electron-withdrawing nature of the nitro group makes these compounds electron-affinic, meaning they can readily accept electrons. nih.govresearchgate.net This property is central to their mechanism of action as radiosensitizers.
In the context of cancer radiotherapy, hypoxic (low oxygen) tumor cells are more resistant to radiation-induced damage. Radiosensitizers are compounds that increase the susceptibility of these cells to radiation. Nitroaromatic compounds, including nitrotriazoles, function as hypoxic cell radiosensitizers. nih.govubc.ca The mechanism involves the compound diffusing into hypoxic cells and undergoing one-electron reduction to form a radical anion. researchgate.netubc.ca In the presence of oxygen, this electron is transferred back to oxygen, and the parent compound is regenerated. However, in hypoxic conditions, the radical anion can react with and "fix" the radiation-induced damage to DNA, making it permanent and leading to cell death. ubc.ca
The efficiency of a radiosensitizer is related to its one-electron reduction potential. nih.gov Compounds with a higher reduction potential are generally more effective at sensitizing hypoxic cells. nih.gov The redox properties of nitrotriazoles have been studied in biological mimetic systems using flavoenzymes, which are involved in electron transfer processes in cells. nih.govnih.gov These studies have shown that the reactivity of nitrotriazoles is generally lower than that of nitroaromatics like trinitrotoluene (TNT), which may contribute to their lower toxicity. nih.gov The cytotoxicity of some nitrotriazoles is linked to oxidative stress resulting from the redox cycling of their free radicals. nih.gov
Computational Molecular Design Principles for Modulating Physicochemical Properties
Computational molecular design plays a crucial role in the development of triazole-4-carboxamide derivatives with optimized physicochemical properties and biological activity. mdpi.comnih.govresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to guide the design and synthesis of new compounds. nih.govresearchgate.netaimspress.com
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For triazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for anticancer activity. nih.gov These models can identify key steric and electrostatic features that are important for activity, providing valuable insights for the design of more potent analogs. nih.gov The results from QSAR studies can help in predicting the activity of new compounds before they are synthesized, thus saving time and resources. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net This method is used to understand the binding mode of triazole-4-carboxamide derivatives to their biological targets and to identify key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For example, molecular docking studies have been used to investigate the binding of 1,2,4-triazole derivatives to 14α-demethylase (CYP51), a key enzyme in fungi, to explain their antifungal activity. researchgate.net Docking studies have also been employed to understand the interactions of 5-oxo-1,2,4-triazole-3-carboxamide derivatives with cancer-related targets like EGFR and CDK-4. nih.govresearchgate.net
Quantum-chemical calculations are another computational tool used to investigate the physicochemical properties of triazole derivatives, such as their molecular electrostatic potentials, basicity, and the relative stability of different isomers. fao.org This information is valuable for understanding their reactivity and how they will behave in a biological environment. By using these computational tools, researchers can rationally design new triazole-4-carboxamide derivatives with improved properties, such as enhanced potency, better selectivity, and favorable pharmacokinetic profiles.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Regioselective Synthetic Pathways
A primary challenge in the advancement of triazole-4-carboxamide derivatives is the development of more efficient and selective synthetic methodologies. Current synthetic routes for compounds like 5-nitro-2H-triazole-4-carboxamide can involve multiple steps, including the nitration of a triazole precursor and subsequent carboxylation. evitachem.com These processes can present challenges in terms of yield, purity, and the use of harsh reagents like nitric acid under controlled conditions. evitachem.com
Future research must prioritize the development of novel synthetic strategies that are not only higher-yielding but also regioselective, ensuring that functional groups are installed at the desired positions on the triazole ring with high precision. The exploration of "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles and could be further adapted for these specific structures. researchgate.netnih.gov Additionally, developing one-pot or tandem reactions where multiple transformations occur in a single reaction vessel would significantly improve efficiency and reduce waste. The use of greener and more sustainable methods, such as microwave-assisted or ultrasound-assisted synthesis, could also lead to reduced reaction times and more environmentally benign processes. mdpi.com
Exploration of Novel Application Domains Beyond Current Scope
The known applications of this compound and its analogs are promising, primarily in medicinal chemistry and materials science. evitachem.com In medicine, triazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. researchgate.netfrontiersin.orgacs.orgnih.gov Specifically, 3-nitro-1H-1,2,4-triazole derivatives have been identified as potent agents against Trypanosoma cruzi, the parasite causing Chagas disease. nih.govnih.govnih.gov The high nitrogen content of nitrotriazoles also makes them valuable as energetic materials. evitachem.comenergetic-materials.org.cnacs.org
A significant future direction is the systematic exploration of application domains beyond these established areas. For instance:
Agrochemicals: Some 1,2,4-triazole (B32235) derivatives have been patented as herbicides. google.com Further screening of this compound derivatives for herbicidal, fungicidal, or insecticidal properties could open up new avenues in agriculture.
Organocatalysis: The unique electronic and structural features of the triazole ring allow it to act as a ligand or catalyst in organic reactions. frontiersin.orgnih.gov Investigating the catalytic potential of these specific carboxamide derivatives is a largely untapped area.
Corrosion Inhibition: Nitrogen-rich heterocyclic compounds are often effective corrosion inhibitors. Research into the ability of these triazole derivatives to protect metal surfaces could lead to new industrial applications.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A deeper, more fundamental understanding of the structure-property relationships of this compound derivatives is crucial for rational design and optimization. The integration of advanced computational and experimental techniques is key to achieving this.
Computational approaches , such as Density Functional Theory (DFT) and molecular dynamics simulations, can predict molecular geometries, electronic properties, and reactivity. energetic-materials.org.cnacs.org These methods can be used to:
Elucidate reaction mechanisms for synthesis and degradation.
Predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, guiding the design of more potent pharmaceuticals. nih.gov
Calculate energetic properties, such as heat of formation and detonation performance, for materials science applications. acs.org
Advanced experimental methodologies can then validate and refine these computational models. Techniques like single-crystal X-ray diffraction are essential for unambiguously determining molecular structures. acs.org Advanced spectroscopic methods can probe molecular interactions and dynamics. This synergistic approach, combining predictive computational modeling with empirical validation, will accelerate the discovery and optimization of new triazole-4-carboxamide derivatives with tailored properties.
Addressing Scale-Up and Industrial Applicability Considerations for Triazole-4-carboxamide Derivatives
Transitioning a promising compound from laboratory-scale synthesis to industrial production is a significant challenge fraught with practical and economic hurdles. For triazole-4-carboxamide derivatives to find widespread application, research must address these scale-up issues.
Key considerations include:
Process Optimization: Laboratory procedures often prioritize versatility over cost and throughput. Developing robust, scalable processes may involve transitioning from batch reactors to continuous flow systems, which can enhance safety, consistency, and yield. evitachem.com
Cost-Effectiveness: The starting materials and reagents used must be readily available and affordable at an industrial scale. Research into alternative, less expensive synthetic routes is critical for commercial viability.
Safety and Environmental Impact: The industrial synthesis of nitro compounds requires stringent safety protocols. Future research should focus on developing inherently safer processes that minimize the use of hazardous reagents and the generation of toxic waste, aligning with the principles of green chemistry. mdpi.com
Regulatory Compliance: Any compound intended for use as a pharmaceutical, agrochemical, or other regulated product must undergo extensive testing and approval processes. Early consideration of these regulatory requirements in the research and development phase is essential for successful commercialization.
By proactively addressing these challenges, the scientific community can pave the way for the practical, large-scale application of this compound and its derivatives in diverse technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
